molecular formula C25H25N3O5 B2765059 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903258-93-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Número de catálogo: B2765059
Número CAS: 903258-93-5
Peso molecular: 447.491
Clave InChI: JEPSNODYKJPTPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety, a furan ring, and a tetrahydroisoquinoline scaffold. Its structure combines pharmacophoric elements known for diverse biological activities, including receptor modulation and enzyme inhibition. The benzodioxole group (2H-1,3-benzodioxol-5-yl) contributes to metabolic stability and lipophilicity, while the tetrahydroisoquinoline core is associated with interactions with neurotransmitter receptors (e.g., orexin or adrenergic receptors) . The furan-2-yl substituent may enhance binding affinity through π-π stacking or hydrogen bonding.

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-24(26-13-17-7-8-22-23(12-17)33-16-32-22)25(30)27-14-20(21-6-3-11-31-21)28-10-9-18-4-1-2-5-19(18)15-28/h1-8,11-12,20H,9-10,13-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSNODYKJPTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a furan ring. Key properties include:

PropertyValue
Molecular Weight490.49 g/mol
Molecular FormulaC27H30N2O6
LogP4.6014
Polar Surface Area70.498 Ų
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can modulate enzymatic activities and receptor functions, leading to significant physiological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycogen synthesis and insulin signaling .
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell growth, apoptosis, and inflammation.
  • Cellular Pathway Regulation : The compound may regulate key pathways such as Wnt signaling and autophagy by modulating the phosphorylation state of critical proteins involved in these pathways .

Pharmacological Effects

Research indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Neuroprotective Effects : Given its structural similarity to neuroactive compounds, it may also exhibit neuroprotective effects by enhancing survival pathways in neuronal cells.
  • Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted on cultured cell lines demonstrated that the compound significantly inhibited cell proliferation in various cancer types while promoting apoptosis through caspase activation pathways.
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.
  • Mechanistic Studies : Detailed mechanistic investigations revealed that the compound modulates key signaling pathways involved in cell cycle regulation and apoptosis, particularly through inhibition of GSK3β and activation of p53 signaling .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural elements may enhance bioactivity and selectivity for desired biological targets.

Case Studies:

  • Research indicates that compounds containing benzodioxole and furan structures exhibit various biological activities such as antioxidant and anti-inflammatory effects. For instance, derivatives of similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Materials Science

The unique structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide positions it as a candidate for developing new materials with specific electronic or optical properties. The combination of the benzodioxole and furan rings may lead to innovative applications in organic electronics or photonics.

Research Findings:

  • The compound's ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs), where its unique electronic properties could enhance device performance .

Biological Research

This compound can function as a probe in biological studies to investigate various processes such as enzyme activity and protein interactions. The structural characteristics may allow it to selectively bind to specific biomolecules.

Biological Activity:
Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections . Additionally, the antioxidant activity associated with the benzodioxole ring may protect cells from oxidative stress.

Comparación Con Compuestos Similares

Key Observations:

Substituent-Driven Activity: The tetrahydroisoquinoline (TIQ) moiety in the target compound is critical for receptor binding, as seen in Compound 30 (), where TIQ derivatives exhibit nanomolar antagonism at orexin-1 receptors. Substituting the TIQ’s aromatic ring (e.g., 6,7-dimethoxy in Compound 30) enhances selectivity . Benzodioxole vs. Piperazine: The benzodioxole group in the target compound and QOD improves metabolic stability compared to piperazinyl derivatives (), which are prone to oxidative metabolism .

Synthetic Challenges :

  • Ethanediamide derivatives require precise coupling steps. For example, QOD () and the fluorophenylpiperazinyl analog () were synthesized using carbodiimide-mediated amide bond formation, similar to protocols in .
  • Low yields in TIQ derivatives (e.g., 15% for Compound 31 in ) highlight the sensitivity of alkylation reactions to steric hindrance from bulky substituents .

Biological Performance: Antimalarial vs. Fluorophenylpiperazinyl Analogs: The 4-fluorophenylpiperazine group in enhances 5-HT1A affinity but introduces cardiovascular risks due to off-target α-adrenergic effects .

Q & A

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening : Start with in vitro assays targeting enzymes (e.g., protease inhibition) or receptors (e.g., GPCR binding) linked to the compound’s structural motifs (benzodioxole for CNS activity, tetrahydroisoquinoline for antimalarial potential). Use cell viability assays (MTT) and IC₅₀ determination at 10–100 μM concentrations .
  • Controls : Compare with known inhibitors (e.g., falcipain-2 inhibitors for antimalarial studies) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., using methanol/water). Refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) to resolve torsional strain in the tetrahydroisoquinoline-furan linkage. Validate hydrogen bonding (e.g., amide N-H···O interactions) and π-stacking of benzodioxole rings .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets. Address twinning or disorder with SHELXD .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., falcipain-2) using GROMACS or AMBER. Analyze binding free energy (MM/PBSA) and residence times (>100 ns simulations) to prioritize analogs with improved stability .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5), CYP450 inhibition, and hERG liability. Cross-validate with experimental Caco-2 permeability assays .

Q. How to address contradictory bioactivity data across studies?

  • Troubleshooting :
  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and validate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Confirmation : Re-analyze batch purity via LC-MS and check for tautomerism or hydrate formation using X-ray diffraction .
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting IC₅₀) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Analog Design : Modify substituents on the tetrahydroisoquinoline (e.g., electron-withdrawing groups at C-6) or furan (e.g., methyl vs. halogen substitution) to probe steric/electronic effects. Use parallel synthesis for rapid SAR exploration .
  • Functional Assays : Pair binding assays (SPR) with functional readouts (e.g., calcium flux for GPCRs) to distinguish agonists vs. antagonists .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.